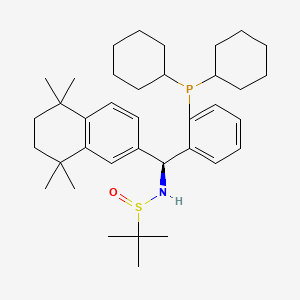
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamid ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung ist bekannt für ihre einzigartigen strukturellen Merkmale, zu denen eine Dicyclohexylphosphanyl-Gruppe und eine Tetramethyl-Tetrahydronaphthalenyl-Einheit gehören. Diese Strukturelemente tragen zu ihren besonderen chemischen Eigenschaften und Reaktivitäten bei.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamid beinhaltet typischerweise mehrstufige organische ReaktionenDer letzte Schritt beinhaltet die Bildung der Sulfinamid-Verknüpfung unter kontrollierten Bedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung fortschrittlicher katalytischer Systeme und Reinigungstechniken, um das gewünschte Produkt effizient zu isolieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactionsThe final step involves the formation of the sulfinamide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Reaktionstypen
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Alkylhalogenide). Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Transformationen zu erreichen .
Hauptsächlich gebildete Produkte
Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den jeweiligen Reaktionsbedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Amine oder Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Ligand in der Koordinationschemie und Katalyse verwendet. Ihre einzigartige Struktur ermöglicht die Bildung stabiler Komplexe mit Übergangsmetallen, die in verschiedenen katalytischen Prozessen eingesetzt werden können .
Biologie
In der biologischen Forschung wird diese Verbindung wegen ihres Potenzials als bioaktives Molekül untersucht. Ihre Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren sind von besonderem Interesse .
Medizin
In der Medizin wird (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamid auf seine potenziellen therapeutischen Anwendungen untersucht. Dies umfasst ihre Rolle als pharmakologisches Mittel, das auf bestimmte molekulare Pfade abzielt .
Industrie
In industriellen Anwendungen wird diese Verbindung bei der Synthese von fortschrittlichen Materialien und als Katalysator in chemischen Produktionsprozessen eingesetzt .
Wirkmechanismus
Der Wirkungsmechanismus von (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die an zellulären Signalwegen beteiligt sind. Die einzigartige Struktur der Verbindung ermöglicht die Modulation dieser Zielstrukturen, was zu verschiedenen biologischen Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamin
- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)benzoesäure
- Methyl-4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoat
Einzigartigkeit
Was (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamid von ähnlichen Verbindungen unterscheidet, ist die Kombination einer Dicyclohexylphosphanyl-Gruppe und einer Tetramethyl-Tetrahydronaphthalenyl-Einheit. Diese einzigartige Struktur verleiht ihr besondere chemische Eigenschaften und Reaktivitäten, was sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C37H56NOPS |
|---|---|
Molekulargewicht |
593.9 g/mol |
IUPAC-Name |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H56NOPS/c1-35(2,3)41(39)38-34(27-22-23-31-32(26-27)37(6,7)25-24-36(31,4)5)30-20-14-15-21-33(30)40(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-23,26,28-29,34,38H,8-13,16-19,24-25H2,1-7H3/t34-,41?/m0/s1 |
InChI-Schlüssel |
PANKIFTUMQDCAC-YUBUVMJQSA-N |
Isomerische SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)NS(=O)C(C)(C)C)(C)C)C |
Kanonische SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)NS(=O)C(C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



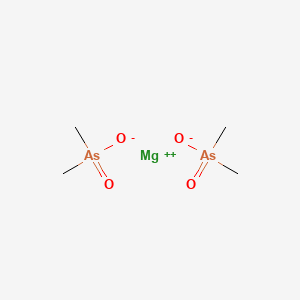
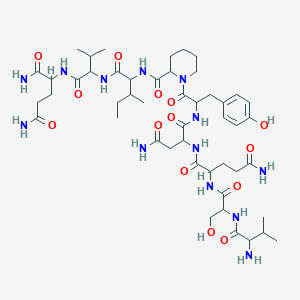

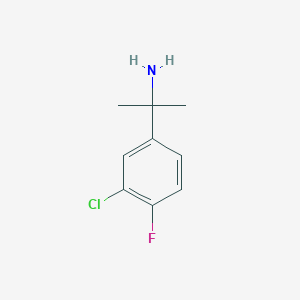
![N-tert-Butyl-6-chloro-N'-methyl-[1,3,5]triazine-2,4-diamine](/img/structure/B12298723.png)
![Ethyl 1'-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3'-pyrrolidine]-4'-carboxylate](/img/structure/B12298743.png)
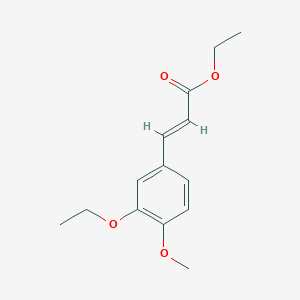

![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12298747.png)
![(2S)-2-hydroxy-2-[8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]butanoic acid](/img/structure/B12298750.png)
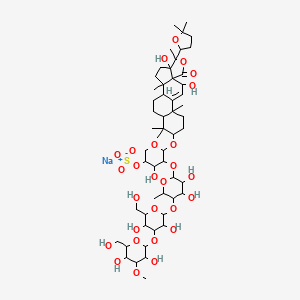

![N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298774.png)
